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Compound of Interest

Compound Name: SR144528

Cat. No.: B1682612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SR144528's in vitro performance against other

alternatives, supported by experimental data. It is designed to assist researchers in evaluating

the on-target effects of this selective cannabinoid receptor 2 (CB2) antagonist.

Executive Summary
SR144528 is a potent and highly selective antagonist of the CB2 receptor, a key component of

the endocannabinoid system primarily expressed in immune cells.[1][2] In vitro studies have

extensively characterized its high affinity for the CB2 receptor and its ability to block agonist-

induced signaling pathways. This guide summarizes the key experimental data confirming

these on-target effects and provides a comparative overview with other relevant compounds.

Comparative Performance Data
The following tables summarize the quantitative data from key in vitro assays, comparing the

performance of SR144528 with the CB1/CB2 agonist CP 55,940 and the less selective CB2

antagonist AM630.
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Compound Target Receptor Binding Affinity (Ki)
Selectivity (CB1 Ki
/ CB2 Ki)

SR144528 CB2 0.6 nM[1][2][3][4] >700-fold[1][2][3]

CB1 400 nM[1][2][5]

CP 55,940 CB1/CB2
Not applicable

(Agonist)
Not applicable

AM630 CB2 - -

Table 1: Receptor Binding Affinity and Selectivity. This table highlights the high affinity and

selectivity of SR144528 for the CB2 receptor compared to the CB1 receptor.

Compound Assay Effect
Potency (IC50 /
EC50)

SR144528

Adenylyl Cyclase

Activity (in hCB2

expressing cells)

Antagonizes CP

55,940-induced

inhibition

10 nM (EC50)[1][2]

MAPK Activation (in

hCB2 expressing

cells)

Blocks CP 55,940-

induced activation
39 nM (IC50)[1][2]

B-Cell Activation

Antagonizes CP

55,940-induced

activation

20 nM (IC50)[1][2]

CP 55,940

Adenylyl Cyclase

Activity (in hCB2

expressing cells)

Inhibits forskolin-

stimulated activity
-

MAPK Activation (in

hCB2 expressing

cells)

Induces activation -

B-Cell Activation Stimulates activation -
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Table 2: Functional Antagonism in Cellular Assays. This table demonstrates the ability of

SR144528 to functionally block the downstream signaling effects initiated by the potent

cannabinoid agonist CP 55,940 in cells expressing the human CB2 receptor.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the CB2 receptor and a typical

experimental workflow for assessing the on-target effects of an antagonist like SR144528.
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Caption: CB2 Receptor Signaling Pathway.
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In Vitro Antagonist Assay Workflow
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Caption: In Vitro Antagonist Assay Workflow.
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Cell Preparation: Membranes from cells stably expressing the human CB1 or CB2 receptor

are prepared.

Reaction Mixture: The cell membranes are incubated with a radiolabeled cannabinoid

receptor ligand (e.g., [3H]-CP 55,940) and varying concentrations of the test compound

(SR144528).

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration.

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test

compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl

cyclase, a downstream effector of the CB2 receptor.

Cell Culture: Cells expressing the human CB2 receptor are cultured.

Treatment: The cells are pre-incubated with the antagonist (SR144528) at various

concentrations.

Stimulation: The cells are then stimulated with a known adenylyl cyclase activator (e.g.,

forskolin) in the presence of a CB2 receptor agonist (e.g., CP 55,940).

cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a suitable

method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved
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fluorescence resonance energy transfer (TR-FRET) assay.

Data Analysis: The EC50 value is determined, representing the concentration of the

antagonist that reverses 50% of the agonist-induced inhibition of adenylyl cyclase activity.

Mitogen-Activated Protein Kinase (MAPK) Activation
Assay
This assay assesses the effect of a compound on the MAPK signaling pathway, which is also

modulated by CB2 receptor activation.

Cell Treatment: Cells expressing the human CB2 receptor are treated with the CB2 agonist

(CP 55,940) in the presence or absence of the antagonist (SR144528).

Cell Lysis: After a specific incubation period, the cells are lysed to extract cellular proteins.

Western Blotting: The phosphorylation status of MAPK (e.g., ERK1/2) is determined by

Western blotting using phospho-specific antibodies.

Quantification: The band intensities are quantified to determine the level of MAPK activation.

Data Analysis: The IC50 value is calculated, representing the concentration of the antagonist

that inhibits 50% of the agonist-induced MAPK phosphorylation.

Conclusion
The data presented in this guide strongly support the on-target effects of SR144528 as a potent

and selective antagonist of the CB2 receptor in vitro. Its high binding affinity and functional

antagonism in key downstream signaling pathways, including adenylyl cyclase and MAPK,

have been consistently demonstrated. For researchers investigating the role of the CB2

receptor, SR144528 remains a valuable and well-characterized pharmacological tool.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.researchgate.net/publication/13775543_SR_144528_the_First_Potent_and_Selective_Antagonist_of_the_CB2_Cannabinoid_Receptor
https://pubmed.ncbi.nlm.nih.gov/9454810/
https://pubmed.ncbi.nlm.nih.gov/9454810/
https://www.tocris.com/products/sr-144528_5039
https://www.medchemexpress.com/SR144528.html
https://en.wikipedia.org/wiki/SR-144,528
https://www.benchchem.com/product/b1682612#confirming-sr144528-on-target-effects-in-vitro
https://www.benchchem.com/product/b1682612#confirming-sr144528-on-target-effects-in-vitro
https://www.benchchem.com/product/b1682612#confirming-sr144528-on-target-effects-in-vitro
https://www.benchchem.com/product/b1682612#confirming-sr144528-on-target-effects-in-vitro
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682612?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

